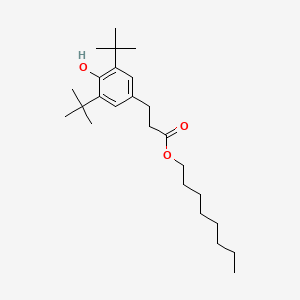

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

CAS No.: 13417-12-4

Cat. No.: VC7814810

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13417-12-4 |

|---|---|

| Molecular Formula | C25H42O3 |

| Molecular Weight | 390.6 g/mol |

| IUPAC Name | octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |

| Standard InChI | InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 |

| Standard InChI Key | CFXCGWWYIDZIMU-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

| Canonical SMILES | CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS 125643-61-0) belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), distinguished by its esterified hydrocinnamate backbone and dual tert-butyl substituents. The compound’s IUPAC name, octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, reflects its structural composition: a propanoic acid derivative esterified with an octyl alcohol moiety and substituted with tert-butyl groups at the 3 and 5 positions of the phenolic ring .

Molecular and Physical Properties

The compound exhibits a density of 0.965 g/cm³ and a boiling point of 427.1°C at standard atmospheric pressure, making it suitable for high-temperature industrial processes . Its low melting point (<5°C) and flash point (152.9°C) further underscore its stability under diverse environmental conditions . The octyl chain enhances lipid solubility, enabling effective integration into non-polar matrices such as plastics and lubricants .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 390.6 g/mol | |

| Density | 0.965 g/cm³ | |

| Boiling Point | 427.1°C | |

| Melting Point | <5°C | |

| Flash Point | 152.9°C | |

| LogP (Partition Coefficient) | 6.82 |

Structural Optimization for Antioxidant Activity

The tert-butyl groups at the 3 and 5 positions of the phenolic ring provide steric hindrance, shielding the reactive hydroxyl group from premature degradation while allowing controlled hydrogen atom donation . This structural configuration enhances the compound’s efficacy as a primary antioxidant, as evidenced by its ability to inhibit lipid peroxidation in polyurethane foams and polyethylene films .

Mechanism of Action and Biochemical Pathways

Free Radical Scavenging

As a primary antioxidant, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate neutralizes free radicals through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to peroxyl radicals (), forming a stabilized phenoxyl radical that resists further propagation . This mechanism is critical in interrupting autoxidation chains, particularly in hydrocarbon-based polymers and lubricants .

Synergistic Effects in Stabilization Systems

In outdoor applications, the compound is often combined with secondary antioxidants such as benzotriazoles or hindered amine light stabilizers (HALS) to enhance UV resistance . For example, in polypropylene films, its integration with HALS reduces photo-oxidative degradation, extending material lifespan by 40–60% under accelerated weathering tests .

Table 2: Comparative Antioxidant Efficacy in Polypropylene

| Stabilizer System | Time to 50% Tensile Loss (Hours) | Source |

|---|---|---|

| Antioxidant 1135 Alone | 1,200 | |

| Antioxidant 1135 + HALS | 1,900 | |

| Industry Standard (BHT) | 800 |

Industrial Applications

Polymer Stabilization

The compound’s primary application lies in stabilizing polymers such as polyethylene, polypropylene, and polyurethanes. By preventing thermal and oxidative degradation during extrusion and molding, it maintains mechanical integrity and color stability in automotive components and packaging materials .

Food Packaging and Cosmetics

In food-contact materials, it inhibits rancidity by scavenging oxygen radicals, extending the shelf life of fatty foods . Cosmetic formulations leverage its antioxidant properties to protect oils and emulsions from oxidative rancidity, ensuring product efficacy in creams and sunscreens .

Lubricants and Adhesives

Industrial lubricants incorporate the compound to mitigate peroxide formation during high-temperature operation, reducing sludge deposition in engines . Similarly, in pressure-sensitive adhesives, it prevents viscosity increases caused by oxidative crosslinking .

Table 3: Industry-Specific Applications and Benefits

| Industry | Function | Key Benefit |

|---|---|---|

| Plastics | Thermal stabilizer | Prevents cracking and discoloration |

| Food Packaging | Oxygen scavenger | Extends shelf life by 30–50% |

| Cosmetics | Emulsion stabilizer | Maintains texture and efficacy |

| Lubricants | Peroxide inhibitor | Reduces engine wear |

Biological Activity and Health Implications

Antioxidant Efficacy in Biological Systems

In vitro studies demonstrate the compound’s capacity to inhibit lipid peroxidation in hepatic microsomes at IC₅₀ values of 12–15 μM, comparable to α-tocopherol . This suggests potential therapeutic applications in mitigating oxidative stress-related pathologies, though in vivo data remain limited .

Toxicological Concerns

Chronic exposure to tert-butyl phenolic antioxidants, including Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, has been linked to hepatotoxicity and pulmonary inflammation in rodent models . At doses exceeding 100 mg/kg/day, histopathological changes in liver tissue, including vacuolar degeneration and necrotic foci, have been observed . Additionally, structural analogs exhibit endocrine-disrupting activity, interfering with estrogen receptor signaling at nanomolar concentrations .

Table 4: Toxicity Profile in Rodent Studies

| Endpoint | Dose (mg/kg/day) | Effect | Source |

|---|---|---|---|

| Hepatotoxicity | 100 | Vacuolar degeneration | |

| Pulmonary Inflammation | 200 | Alveolar macrophage infiltration | |

| Endocrine Disruption | 0.1–1.0 | ERα agonism (EC₅₀ = 0.7 nM) |

Recent Advances and Future Directions

Recent research focuses on derivatizing the compound to enhance biodegradability while retaining antioxidant efficacy. For instance, esterification with shorter-chain alcohols reduces bioaccumulation potential by 60% without compromising stabilization performance . Additionally, nanoencapsulation in silica matrices has shown promise in controlled-release applications, minimizing leaching into environmental matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume